molecular formula C7H5N3O2 B021905 6-Nitroindazole CAS No. 7597-18-4

6-Nitroindazole

Katalognummer B021905
CAS-Nummer: 7597-18-4
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: ORZRMRUXSPNQQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitroindazole is a small molecule that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . It is a competitive and reversible Monoamine oxidase (MAO) inhibitor .


Synthesis Analysis

The synthesis of substituted indazoles, including 6-Nitroindazole, involves the direct nitrosation of the corresponding 2-methylacetanilide with an alkali metal nitrite or alkaline earth metal nitrite under conditions of controlled acidity in the presence of a dehydrating agent at a temperature in the range of 50 DEG to 120 DEG C .


Molecular Structure Analysis

The molecular formula of 6-Nitroindazole is C7H5N3O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitroindazole include a molecular weight of 163.1335 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found in the search results .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

  • Field : Medicinal Chemistry
  • Summary : Indazole-containing heterocyclic compounds, such as 6-Nitro-1H-indazole, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
  • Methods : The synthesis of these compounds involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • Results : The use of these compounds in various drugs has shown promising results in the treatment of various diseases .

Inhibition of Kinases

  • Field : Biochemistry
  • Summary : 6-Nitro-1H-indazole can be used in the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid dependent kinase). This plays a role in the treatment of diseases induced by these kinases, such as cancer .
  • Methods : The specific methods of application or experimental procedures would depend on the specific kinase being targeted and the context of the disease being treated .
  • Results : The inhibition of these kinases can potentially lead to effective treatments for diseases like cancer .

Synthetic Approaches

  • Field : Organic Chemistry
  • Summary : 6-Nitro-1H-indazole can be used in various synthetic approaches. For instance, in an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2 .
  • Methods : A subsequent reaction with acid anhydrides results in selective acylation of the N1-position. This procedure can also be applied to the acylation of benzimidazoles and indoles .
  • Results : This method provides a new approach to the synthesis of indazoles and related compounds .

Phosphoinositide 3-Kinase δ Inhibitors

  • Field : Medicinal Chemistry
  • Summary : Indazole-containing derivatives, such as 6-Nitro-1H-indazole, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Methods : The specific methods of application or experimental procedures would depend on the specific kinase being targeted and the context of the disease being treated .
  • Results : The inhibition of these kinases can potentially lead to effective treatments for diseases like respiratory diseases .

Anti-HIV Agents

  • Field : Virology
  • Summary : Diversely substituted indazole derivatives with different functional groups have attracted much attention in the past, as well as in recent years, because of their different kinds of biological properties, such as anti-HIV .
  • Methods : The specific methods of application or experimental procedures would depend on the specific context and goals of the research .
  • Results : The use of these compounds in various drugs has shown promising results in the treatment of HIV .

Antiarrhythmics

  • Field : Cardiology
  • Summary : Indazole derivatives, such as 6-Nitro-1H-indazole, have been used as antiarrhythmics .
  • Methods : The specific methods of application or experimental procedures would depend on the specific context and goals of the research .
  • Results : The use of these compounds in various drugs has shown promising results in the treatment of arrhythmias .

Safety And Hazards

The safety and hazards of 6-Nitroindazole include hazard statements such as H302 + H312 + H332 - H315 - H319 - H335 - H351 . It is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Eigenschaften

IUPAC Name

6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRMRUXSPNQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884407
Record name 1H-Indazole, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Nitroindazole

CAS RN

7597-18-4
Record name 6-Nitroindazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7597-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitro-1H-indazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazole, 6-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indazole, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroindazole
Reactant of Route 2
Reactant of Route 2
6-Nitroindazole
Reactant of Route 3
Reactant of Route 3
6-Nitroindazole
Reactant of Route 4
Reactant of Route 4
6-Nitroindazole
Reactant of Route 5
Reactant of Route 5
6-Nitroindazole
Reactant of Route 6
6-Nitroindazole

Citations

For This Compound
359
Citations
AD Medhurst, C Greenlees, AA Parsons… - European journal of …, 1994 - Elsevier
… Other indazole derivatives, including 6-nitroindazole, showed similar activity although they … In the present study we demonstrate that 7- and 6-nitroindazole induce relaxation in a …
Number of citations: 36 www.sciencedirect.com
W Li, A Farajtabar, R Xing, Y Zhu, H Zhao… - The Journal of Chemical …, 2020 - Elsevier
… 3-methyl-6-nitroindazole solubility was well … -6-nitroindazole were computed by using the Inverse Kirkwood–Buff integrals method applied to the solubility data. 3-Methyl-6-nitroindazole …
Number of citations: 50 www.sciencedirect.com
PK Moore, P Wallace, Z Gaffen, SL Hart… - British journal of …, 1993 - Wiley Online Library
1 7‐Nitro indazole (7‐NI, 10–50 mg kg −1 ), 6‐nitro indazole and indazole (25–100 mg kg −1 ) administered ip in the mouse produce dose‐related antinociception in the late phase of …
Number of citations: 566 bpspubs.onlinelibrary.wiley.com
T Herraiz, VJ Aran, H Guillen - Free radical research, 2009 - Taylor & Francis
… 5-Nitro- and 6-nitroindazole, previously reported as weak NOS inhibitors, were better inhibitors of human MAO-B and more active against MPTP neurotoxin oxidation (lower MPDP + …
Number of citations: 15 www.tandfonline.com
DJ Wolff, BJ Gribin - Archives of biochemistry and biophysics, 1994 - Elsevier
… IC, values of 20, 56, 240, and 470 puM were observed for 7-nitroindazole, 6-nitroindazole, 5-nitroindazole, and indazole, respectively. Effect of 7-nitroindazole on the kinetic properties …
Number of citations: 132 www.sciencedirect.com
L Wang, W Yang, Y Song, Y Gu - Journal of Chemical & …, 2019 - ACS Publications
… -6-nitroindazole. Among the three groups of mixed solvents measured, the molar fraction of 3-methyl-6-nitroindazole … The experimental solubility values of 3-methyl-6-nitroindazole were …
Number of citations: 4 pubs.acs.org
PK Moore, PA Bland-Ward - Methods in enzymology, 1996 - Elsevier
Nitric oxide (NO) is synthesized from the semiessential amino acid L-arginine by the enzyme nitric oxide synthase (NOS; EC 1.14. 13.39). The widespread distribution of NOS in …
Number of citations: 61 www.sciencedirect.com
P Samadhiya, R Sharma, SK SRIVASTAV… - Journal of the Chilean …, 2012 - SciELO Chile
… [3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1, 3-thiazolidine-carboxamide, compounds 5 (aj) have been synthesized from 6-nitroindazole…
Number of citations: 8 www.scielo.cl
M Ribeiro da Silva, J Cabral - Journal of thermal analysis and …, 2010 - akjournals.com
… indazole, g ð Þ ¼ 243.0 Æ 1.3 ð Þ kJ molÀ1 [40], and the ones derived in this paper for 5- and 6-nitroindazole, the energetic effect due to the introduction of a –NO2 group in positions 5 …
Number of citations: 8 akjournals.com
S Morel, G Boyer, F Coullet, JP Galy - Synthetic communications, 1996 - Taylor & Francis
… We used first commercially available 6-nitroindazole 1 which, after … 0.138 mol) was added slowly at 45 "C to a solution of 6-nitroindazole 1 (5 g… 1-Methyl-6-nitroindazole 2a appeared fist, …
Number of citations: 23 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.